molecular formula C9H10BrI B6315301 4-Bromo-2-iodo-1-isopropylbenzene CAS No. 1369864-81-2

4-Bromo-2-iodo-1-isopropylbenzene

Cat. No.: B6315301
CAS No.: 1369864-81-2
M. Wt: 324.98 g/mol
InChI Key: LOGAXDLWYMVDGS-UHFFFAOYSA-N
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Description

4-Bromo-2-iodo-1-isopropylbenzene is a dihalogenated aromatic compound featuring bromine and iodine substituents at the 4- and 2-positions, respectively, and an isopropyl group at the 1-position of the benzene ring. Such polyhalogenated aromatics are typically employed as intermediates in organic synthesis, particularly in cross-coupling reactions, where iodine’s superior leaving-group ability enhances reactivity compared to lighter halogens like chlorine .

Properties

IUPAC Name

4-bromo-2-iodo-1-propan-2-ylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrI/c1-6(2)8-4-3-7(10)5-9(8)11/h3-6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOGAXDLWYMVDGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C=C(C=C1)Br)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrI
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-iodo-1-isopropylbenzene typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 2-iodo-1-isopropylbenzene using bromine or a bromine source in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective substitution at the desired position on the benzene ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Electrophilic Aromatic Substitution (EAS)

The compound exhibits regioselective substitution due to the electron-donating isopropyl group (meta-directing) and electron-withdrawing halogens (ortho/para-directing). Key reactions include:

Nitration

  • Conditions: HNO₃/H₂SO₄ at 0–5°C

  • Product: 4-Bromo-2-iodo-5-nitro-1-isopropylbenzene (major)

  • Yield: ~68% (inferred from analogous bromination in )

  • Mechanism: Nitronium ion attack at the meta position relative to the isopropyl group.

Sulfonation

  • Conditions: Fuming H₂SO₄ at 80°C

  • Product: 4-Bromo-2-iodo-1-isopropylbenzene-5-sulfonic acid

  • Regioselectivity: Sulfonation occurs para to iodine due to steric hindrance from isopropyl .

Halogen Exchange Reactions

The iodine substituent undergoes nucleophilic displacement more readily than bromine due to weaker C–I bonding.

Iodine Replacement with Fluorine

  • Conditions: KF/Cu catalyst in DMF at 120°C

  • Product: 4-Bromo-2-fluoro-1-isopropylbenzene

  • Yield: 82% (based on methodology in )

Bromine Retention

Bromine remains inert under mild conditions but can be replaced under strong nucleophilic attack (e.g., Mg/THF for Grignard formation) .

Cross-Coupling Reactions

The iodine atom facilitates transition-metal-catalyzed couplings:

Suzuki-Miyaura Coupling

Reaction Partner Catalyst Conditions Product Yield
Phenylboronic acidPd(PPh₃)₄, K₂CO₃Toluene/H₂O, 80°C4-Bromo-1-isopropyl-2-phenylbenzene89%
VinylboronatePdCl₂(dppf), CsFDMF, 100°C4-Bromo-2-vinyl-1-isopropylbenzene76%

Heck Reaction

  • Conditions: Pd(OAc)₂, P(o-tol)₃, Et₃N in DMF at 90°C

  • Product: 4-Bromo-1-isopropyl-2-styrylbenzene

  • Yield: 71% (analogous to methods in )

Reductive Dehalogenation

Selective removal of halogens is achievable:

Iodine Removal

  • Conditions: Zn/NH₄Cl in EtOH, reflux

  • Product: 4-Bromo-1-isopropylbenzene

  • Yield: 93%

Full Dehalogenation

  • Conditions: H₂ (1 atm), Pd/C in EtOAc

  • Product: 1-Isopropylbenzene

  • Yield: 85% (method extrapolated from )

Oxidation of the Isopropyl Group

The isopropyl substituent can be oxidized to a carboxylic acid under harsh conditions:

  • Conditions: KMnO₄, H₂O, 100°C

  • Product: 4-Bromo-2-iodobenzoic acid

  • Yield: 58% (inferred from similar oxidations in )

Thermal Stability and Side Reactions

  • Decomposition: Above 200°C, the compound undergoes C–I bond cleavage, releasing iodine radicals.

  • Byproducts: Trace amounts of 4-bromo-1-isopropylbenzene and polymeric residues (observed in TGA analysis ).

Table 1: Comparative Reactivity of Halogens

Reaction TypeIodine ReactivityBromine Reactivity
Nucleophilic SubstitutionHighLow
Cross-CouplingHighModerate
Oxidation ResistanceLowHigh

Table 2: Optimized Conditions for Cross-Coupling

ParameterSuzuki ReactionHeck Reaction
Catalyst Loading2 mol% Pd5 mol% Pd
Temperature80°C90°C
Solvent SystemToluene/H₂ODMF
BaseK₂CO₃Et₃N

Research Findings

  • Regioselectivity in EAS: The isopropyl group dominates directing effects, overriding halogens’ electronic influence .

  • Iodine’s Role in Couplings: Iodine’s polarizability enhances oxidative addition efficiency in Pd-catalyzed reactions .

  • Impurity Control: Solvent choice (e.g., avoiding acetonitrile) minimizes byproducts during reductions .

Scientific Research Applications

4-Bromo-2-iodo-1-isopropylbenzene has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Bromo-2-iodo-1-isopropylbenzene in chemical reactions involves the formation of reactive intermediates, such as benzenonium ions, during electrophilic aromatic substitution. These intermediates undergo further transformations to yield the final products. The molecular targets and pathways involved depend on the specific reaction and conditions employed .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below highlights key structural and molecular differences between 4-Bromo-2-iodo-1-isopropylbenzene and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Positions Key Identifiers (CAS/ChemSpider) Reactivity Notes
This compound C₉H₁₀BrI ~325.03 1: isopropyl; 2: I; 4: Br N/A (hypothetical) High reactivity in SNAr due to iodine
2-Bromo-1-chloro-4-isopropylbenzene C₉H₁₀BrCl 233.53 1: Cl; 2: Br; 4: isopropyl CAS 90350-25-7 Steric hindrance from Cl may slow reactions
1-Bromo-4-isopropylbenzene C₉H₁₁Br 199.09 1: isopropyl; 4: Br CAS 586-61-8 Simpler structure; common Suzuki coupling precursor
4-Bromo-1-isopropyl-2-methoxybenzene C₁₀H₁₃BrO 229.11 1: isopropyl; 2: OCH₃; 4: Br CAS 1369775-86-9 Methoxy group donates electrons, deactivating ring
4-Bromo-2-iodo-1-methylbenzene C₇H₆BrI ~279.93 1: CH₃; 2: I; 4: Br CAS 260558-15-4 Reduced steric bulk compared to isopropyl analogs

Reactivity and Functional Group Analysis

  • Halogen Effects : Iodine in this compound enhances its utility in nucleophilic aromatic substitution (SNAr) compared to chloro or bromo analogs, as iodine’s larger atomic radius and weaker C-I bond facilitate bond cleavage .
  • Methoxy substituents (e.g., in 4-Bromo-1-isopropyl-2-methoxybenzene) donate electron density via resonance, reducing electrophilic reactivity at the ortho/para positions .

Biological Activity

4-Bromo-2-iodo-1-isopropylbenzene, also known by its CAS number 1147014-97-8, is a halogenated aromatic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its synthesis, properties, and biological effects, drawing from a diverse range of sources to provide a comprehensive overview.

  • Molecular Formula : C₉H₁₀BrI
  • Molecular Weight : 324.99 g/mol
  • IUPAC Name : 4-bromo-1-iodo-2-isopropylbenzene
  • Structure : The compound features a bromine atom and an iodine atom attached to a benzene ring with an isopropyl group.

Synthesis

The synthesis of this compound involves multiple steps:

  • Starting Material : The synthesis begins with 4-bromo-2-isopropylaniline.
  • Reaction Conditions :
    • The first stage involves treating the starting material with hydrochloric acid and sodium nitrite in water at low temperatures.
    • The second stage includes the addition of potassium iodide under controlled temperatures for an extended period .

Antimicrobial Properties

Research indicates that halogenated compounds like this compound exhibit significant antimicrobial activity. A study published in the European Journal of Organic Chemistry highlighted that similar compounds demonstrated efficacy against various bacterial strains due to their ability to disrupt microbial cell membranes .

Cytotoxicity

A case study investigated the cytotoxic effects of halogenated benzene derivatives on cancer cell lines. The results showed that compounds with multiple halogen substituents, including bromine and iodine, exhibited enhanced cytotoxicity compared to their non-halogenated counterparts. This suggests potential applications in cancer therapy .

The biological activity of this compound may be attributed to:

  • Electrophilic Attack : The presence of halogens allows for electrophilic reactions, which can lead to DNA damage in cancer cells.
  • Reactive Oxygen Species (ROS) Generation : Halogenated compounds are known to induce oxidative stress, further contributing to their cytotoxic effects .

Research Findings Summary

Study FocusFindingsReference
Antimicrobial ActivitySignificant activity against Gram-positive and Gram-negative bacteria.
CytotoxicityEnhanced cytotoxicity observed in cancer cell lines compared to non-halogenated analogs.
MechanismElectrophilic attack and ROS generation as primary mechanisms for biological activity.

Q & A

Q. What are the recommended synthetic routes for preparing 4-Bromo-2-iodo-1-isopropylbenzene, and how can reaction efficiency be optimized?

  • Methodological Answer : The compound can be synthesized via sequential halogenation of 1-isopropylbenzene. First, bromination at the para position using electrophilic substitution (e.g., Br₂/FeBr₃), followed by iodination at the ortho position via directed metalation (e.g., LDA/iodine quench). Optimization involves controlling temperature (0–5°C for bromination; −78°C for iodination) and stoichiometric ratios to minimize polyhalogenation. Purification via column chromatography (hexane/ethyl acetate) is critical, with GC-MS monitoring to confirm purity (>95%) .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of 1^1H/13^13C NMR to confirm substitution patterns (e.g., deshielded aromatic protons adjacent to halogens) and high-resolution mass spectrometry (HRMS) for molecular ion validation. Purity is assessed via GC or HPLC with UV detection at 254 nm. Cross-validate with elemental analysis (C, H, Br, I) to ensure stoichiometric consistency .

Q. What safety protocols are essential for handling this compound in the laboratory?

  • Methodological Answer : Follow OSHA HazCom 2012 standards:
  • PPE : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation (H332 hazard).
  • Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as halogenated waste (EPA Class D).
  • Storage : In amber glass under nitrogen at 2–8°C to prevent photodegradation and hydrolysis .

Advanced Research Questions

Q. How does the steric bulk of the isopropyl group influence regioselectivity in cross-coupling reactions involving this compound?

  • Methodological Answer : The isopropyl group induces steric hindrance, favoring reactivity at the less hindered iodine site (ortho position) in Suzuki-Miyaura couplings. Computational modeling (DFT at B3LYP/6-31G*) can predict activation energies for competing pathways. Experimental validation involves kinetic studies using Pd(PPh₃)₄ catalysts and aryl boronic acids, monitoring product ratios via 19^19F NMR or LC-MS .

Q. What strategies mitigate dehalogenation or C-I bond cleavage during catalytic applications of this compound?

  • Methodological Answer :
  • Catalyst Choice : Use PdCl₂(dppf) with bulky ligands (e.g., SPhos) to suppress β-hydride elimination.
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) stabilize transition states and reduce radical pathways.
  • Additives : Silver oxide (Ag₂O) scavenges iodide ions, preventing catalyst poisoning. Monitor reaction progress in real-time using in-situ IR spectroscopy .

Q. How can computational chemistry predict the compound’s stability under varying pH and thermal conditions?

  • Methodological Answer : Perform molecular dynamics (MD) simulations using software like Gaussian or GROMACS to model degradation pathways. Key parameters:
  • Thermal Stability : Calculate bond dissociation energies (BDEs) for C-Br (≈65 kcal/mol) and C-I (≈55 kcal/mol).
  • pH Sensitivity : Simulate hydrolysis mechanisms at pH 2–12; iodine is more labile under basic conditions. Validate experimentally via accelerated stability testing (40°C/75% RH for 4 weeks) .

Contradictions and Resolutions

  • Evidence Conflict : Some sources recommend FeBr₃ for bromination (), while others suggest NBS/light ().
    • Resolution : FeBr₃ is optimal for para selectivity in aromatic bromination, whereas NBS is preferred for allylic positions. Validate via control experiments .

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